2-(苄氧基)异烟酸

概述

描述

2-(Benzyloxy)isonicotinic acid is a compound that can be associated with the field of organic chemistry, particularly involving the synthesis and study of molecular complexes and organometallic compounds. While the provided papers do not directly discuss 2-(Benzyloxy)isonicotinic acid, they do provide insights into closely related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of organotin(IV) carboxylates based on related carboxylic acids has been described, where the benzyl group is a part of the organotin compound [(Bn2Sn)2O2L]2·2C6H6 (1). This compound was synthesized and characterized by various spectroscopic methods and X-ray crystallography diffraction analysis . Although this does not directly pertain to the synthesis of 2-(Benzyloxy)isonicotinic acid, the methodologies such as elemental analysis, IR, 1H, 13C, 119Sn NMR spectroscopy could be relevant for its synthesis and characterization.

Molecular Structure Analysis

The molecular structure and electronic properties of isonicotinic acid derivatives have been studied using ab initio and density functional theory (DFT) calculations . The paper discusses the conformational analysis and the calculation of molecular properties such as dipole moment, polarizability, and hyperpolarizability. These computational techniques could be applied to 2-(Benzyloxy)isonicotinic acid to predict its molecular structure and stability.

Chemical Reactions Analysis

The formation of molecular complexes involving isonicotinic acid derivatives has been explored, where the intermolecular interactions such as hydrogen bonding play a crucial role . These studies can provide a framework for understanding the reactivity of 2-(Benzyloxy)isonicotinic acid in forming complexes with other molecules, which could be of interest in the development of new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical properties such as luminescent properties and the chemical reactivity, including antitumor activities of organotin(IV) carboxylates, have been investigated . These properties are significant when considering the potential applications of 2-(Benzyloxy)isonicotinic acid in various fields. The chemical properties of isonicotinic acid derivatives, as well as their interactions with other molecules, have been supported by computational studies . These insights are valuable for predicting the behavior of 2-(Benzyloxy)isonicotinic acid in different environments and for various applications.

科学研究应用

药物化学中的结构-活性关系

已对2-(苄氧基)异烟酸衍生物进行研究,探讨其多样的生物活性,包括抗微生物、抗结核和抗氧化性质。结构-活性关系(SAR)研究表明,苯并唑环上的取代模式显著影响这些化合物的生物活性。例如,Scior等人(2006年)对异烟酸酰肼的200多个衍生物进行了批判性审查,强调许多化合物在体外条件下部分水解为异烟酸,影响其对结核分枝杆菌的抗菌活性(Scior, Garcés-Eisele, 2006)。

抗氧化活性和机制

由于其与2-(苄氧基)异烟酸具有结构相似性,已探索苯硼酮衍生物的抗氧化活性,因其能够结合羟基化合物。Adamczyk-Woźniak等人(2009年)讨论了苯硼酮在有机合成中的广泛应用、其生物活性以及作为糖类和糖蛋白的分子受体的用途,强调了它们在开发新的抗氧化剂方面的潜力(Adamczyk-Woźniak等人,2009年)。

生物修复和环境应用

将氧化还原介质与氧化还原酶结合在一起在有机污染物处理中显示出潜力,包括与2-(苄氧基)异烟酸化学类相关的有机污染物。Husain和Husain(2007年)审查了氧化还原介质提高污染物降解效率的方法,强调了酶法在生物修复工作中的潜力,以解决一些有机化合物的难降解性质(Husain, Husain, 2007)。

合成和化学转化

对于在各个领域中应用的2-(苄氧基)异烟酸衍生物的合成和功能化至关重要。Raut等人(2020年)专注于通过合成苯并噻唑衍生物来开发替代抗氧化剂和抗炎剂,评估其生物活性。这项研究强调了通过创新合成方法获得具有显著生物活性的新化合物的重要性(Raut et al., 2020)。

未来方向

The future directions in the research of isonicotinic acid derivatives are promising. For instance, isoniazid remains a cornerstone for the treatment of drug-susceptible tuberculosis (TB), and its use is often constrained by higher levels of drug resistance and drug-induced toxicity . Therefore, further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

作用机制

Target of Action

The primary target of 2-(Benzyloxy)isonicotinic acid is likely to be similar to that of its derivative, isoniazid . Isoniazid is an antibiotic used primarily as a tuberculostatic, and it is the treatment of choice for tuberculosis . It is a highly specific agent, active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

2-(Benzyloxy)isonicotinic acid, like isoniazid, is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Pharmacokinetics

Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

The result of the action of 2-(Benzyloxy)isonicotinic acid is likely to be similar to that of isoniazid. The inhibition of mycolic acid synthesis leads to a weakening of the bacterial cell wall, resulting in the death of the bacteria . This makes it an effective treatment for tuberculosis.

Action Environment

The action of 2-(Benzyloxy)isonicotinic acid can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the rate of acetylation can vary between individuals, affecting the efficacy of the drug .

属性

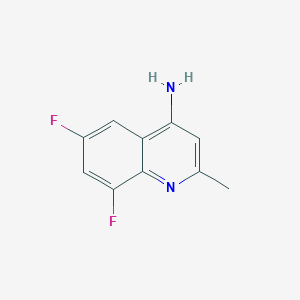

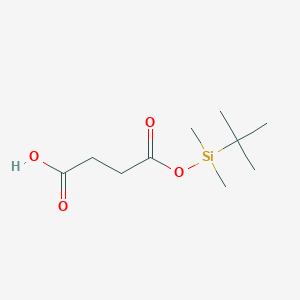

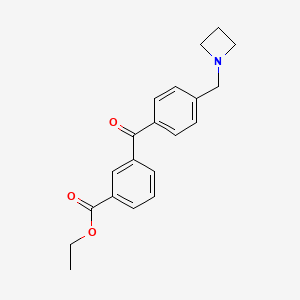

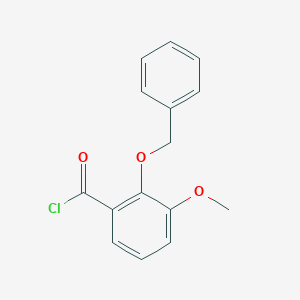

IUPAC Name |

2-phenylmethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVIAPHYBVSLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628961 | |

| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467236-25-5 | |

| Record name | 2-(Phenylmethoxy)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467236-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)